molecular formula C6H2ClNOS B8527985 5-Chloro-4-formylthiophene-2-carbonitrile

5-Chloro-4-formylthiophene-2-carbonitrile

Cat. No. B8527985
M. Wt: 171.60 g/mol
InChI Key: VIMQJKQROOVFMJ-UHFFFAOYSA-N
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Patent
US07429609B2

Procedure details

To a solution of 3.0 g of 5-chloro-4-hydroxymethylthiophene-2-carbonitrile in 34 mL of dichloromethane was added 8.06 g of Dess-Martin reagent at room temperature, and stirred at this temperature for a day. After diluting with dichloromethane, washing successively with aqueous sodium hydrogen carbonate and saturated brine, and drying over anhydrous magnesium sulfate, the solvent was evaporated, to afford 4.5 g of a crude product of the title compound as colorless crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8.06 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([C:7]#[N:8])=[CH:4][C:3]=1[CH2:9][OH:10].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>ClCCl>[Cl:1][C:2]1[S:6][C:5]([C:7]#[N:8])=[CH:4][C:3]=1[CH:9]=[O:10]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C=C(S1)C#N)CO
Name
Quantity
8.06 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
34 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred at this temperature for a day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washing successively with aqueous sodium hydrogen carbonate and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(S1)C#N)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 151.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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